molecular formula C15H19NO4 B11845846 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate CAS No. 1253790-65-6

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

Cat. No.: B11845846
CAS No.: 1253790-65-6
M. Wt: 277.31 g/mol
InChI Key: GYASHAULZKOHPU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxybenzyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Acetylation: The final step involves the acetylation of the piperidine ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: This compound contains a similar 4-methoxybenzyl group but differs in the presence of an indole ring and a trimethylsilyl group.

    2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: These compounds also feature the 4-methoxybenzyl group but have different aryl and indole substituents.

Uniqueness

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate is unique due to its specific combination of a piperidine ring, a 4-methoxybenzyl group, and an acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1253790-65-6

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate

InChI

InChI=1S/C15H19NO4/c1-11(17)20-14-4-3-9-16(15(14)18)10-12-5-7-13(19-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

GYASHAULZKOHPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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